![molecular formula C21H20FN7O2 B12431309 N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]quinoxaline core, a morpholinomethyl group, and a pyrazine-2-carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of the pyrrolo[1,2-a]quinoxaline core. This can be achieved through the cyclocondensation of 1-aryl derivatives of pyrrole with ortho-substituted aryl isocyanides in the presence of boron trifluoride etherate . The resulting intermediate is then subjected to further functionalization to introduce the morpholinomethyl group and the pyrazine-2-carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoxaline derivatives, while reduction can lead to the formation of reduced pyrroloquinoxaline analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, showing potency against various human cancer cell lines.
Mechanism of Action
The mechanism of action of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific cancer type and cellular context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazine derivatives: Compounds with pyrazine moieties that have diverse biological properties.
Uniqueness
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C21H20FN7O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N'-[7-fluoro-1-(morpholin-4-ylmethyl)pyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C21H20FN7O2/c22-14-1-3-18-16(11-14)25-20(26-27-21(30)17-12-23-5-6-24-17)19-4-2-15(29(18)19)13-28-7-9-31-10-8-28/h1-6,11-12H,7-10,13H2,(H,25,26)(H,27,30) |
InChI Key |
BFKJTAVAPIFPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C3N2C4=C(C=C(C=C4)F)N=C3NNC(=O)C5=NC=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


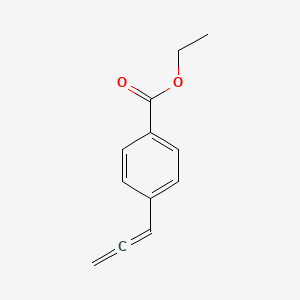
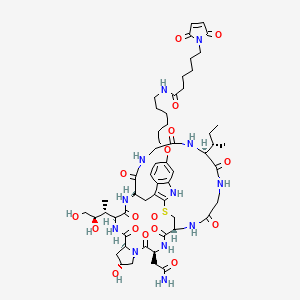
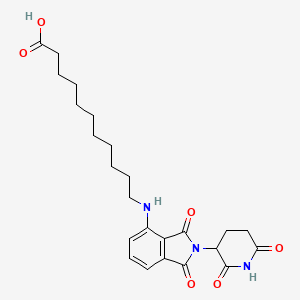
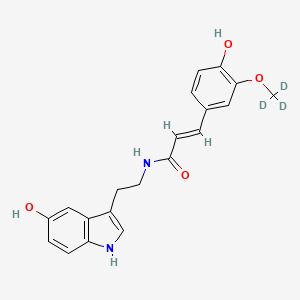
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)


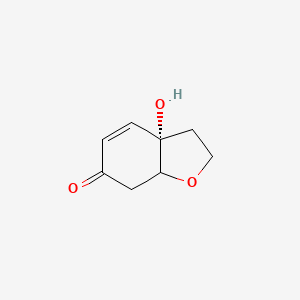
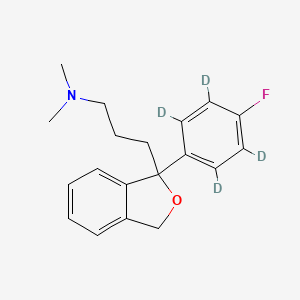
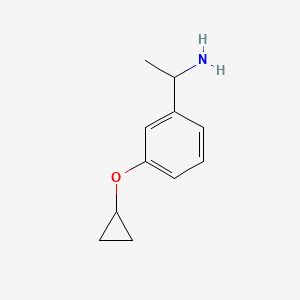
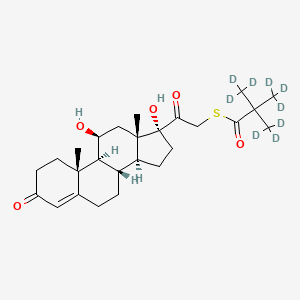
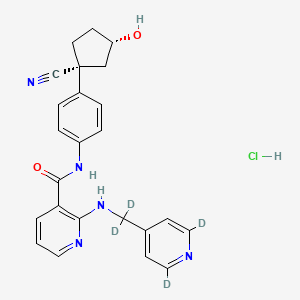

![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
